Dexamethasone sodium phosphate (DSP) is a corticosteroid medication with potent anti-inflammatory and immunosuppressive properties. It is a prodrug of dexamethasone, which means it is converted into the active form of the drug in the body. DSP is used in various medical applications, particularly for its efficacy in reducing inflammation and modulating immune responses. This comprehensive analysis will delve into the mechanism of action of DSP and its applications across different fields, supported by relevant studies and case examples.
DSP has been utilized in the treatment of brain edema associated with brain tumors. To minimize side effects and extend the drug's release time, DSP has been encapsulated using biodegradable synthetic polymers, such as a mixture of poly(lactic-co-glycolic acid) and L-polylactic acid (PLGA and L-PLA). This encapsulation has been shown to be effective in the treatment of brain edema in animal models, with significant reductions in edema observed4.
In the field of ophthalmology, DSP has been studied for its epigenetic effects on retinal pigment epithelium (RPE) cells. Treatment with DSP resulted in global DNA hypomethylation and hyper-hydroxymethylation, with aberrant mRNA expression levels of DNA methylation- and hydroxymethylation-related genes5.
The use of DSP in oncology has been explored, particularly in the context of brain tumor treatment. The effect of DSP on the uptake of boronophenylalanine in brain tumors was investigated, with findings suggesting that while DSP reduced tumor weight, it also potentially compromised the targeting of tumor cells in the peritumoral zone7.
DSP has been incorporated into controlled-release systems to improve therapeutic applications. For example, DSP-loaded chitosan nanoparticles embedded in poly-ε-caprolactone (PCL) and gelatin electrospun nanofiber scaffolds have been developed for potential use in the treatment of the nervous system. This system provided a more controlled release pattern of DSP, which could be beneficial for spinal cord injury repair3. Additionally, Bovine Serum Albumin (BSA) microspheres containing DSP have been prepared to minimize adverse effects and extend the drug's release time8.
Dexamethasone sodium phosphate is synthesized from dexamethasone, a synthetic derivative of prednisolone. The classification of this compound falls under the category of corticosteroids, specifically glucocorticoids, which are steroid hormones that regulate various physiological processes, including inflammation and immune response.
The synthesis of dexamethasone sodium phosphate can be achieved through several methods, with the most notable involving the reaction between dexamethasone and pyrophosphoryl chloride.
Dexamethasone sodium phosphate has a complex molecular structure characterized by its steroid backbone with additional functional groups that enhance its solubility and activity.
The compound's three-dimensional conformation plays a crucial role in its biological activity, allowing it to interact effectively with glucocorticoid receptors.
Dexamethasone sodium phosphate participates in various chemical reactions pertinent to its pharmacological activity:
These reactions are critical for understanding the stability and bioavailability of the drug in pharmaceutical formulations .
Dexamethasone sodium phosphate exerts its effects primarily through its action on glucocorticoid receptors located in various tissues:
The rapid onset of action makes dexamethasone sodium phosphate particularly useful in acute inflammatory conditions .
Dexamethasone sodium phosphate exhibits several important physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 504.5 g/mol |
Solubility | Soluble in water |
Optimal pH | 6-7 |
Stability | Sensitive to light |
Dexamethasone sodium phosphate has a wide range of applications across various medical fields:
The versatility of dexamethasone sodium phosphate makes it a critical component in modern therapeutic regimens across multiple disciplines .
Dexamethasone sodium phosphate (DSP), systematically named as disodium (1R,2R,3aS,3bS,9aS,9bR,10S,11aS)-9b-fluoro-1,10-dihydroxy-2,9a,11a-trimethyl-1-[2-(phosphonatooxy)acetyl]-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one, is a water-soluble prodrug of dexamethasone [4] [10]. Its molecular formula is C₂₂H₂₈FNa₂O₈P, with a molecular weight of 516.41 g/mol and a CAS Registry Number of 2392-39-4 [4] [10]. The structure features the characteristic corticosteroid cyclopenta[a]phenanthrene nucleus with a fluorine atom at the C9 position, which enhances glucocorticoid receptor binding affinity and metabolic stability compared to non-fluorinated corticosteroids [3] [7].
The stereochemical configuration includes eight chiral centers (C1, C2, C3a, C3b, C9a, C9b, C10, C11a) in the steroid backbone, with the biologically active form exhibiting specific absolute configurations: 1R,2R,3aS,3bS,9aS,9bR,10S,11aS [4] [10]. The sodium phosphate ester is attached at the 21-position via a phosphoester bond, replacing the hydroxyl group of the parent dexamethasone molecule. This modification dramatically enhances water solubility while serving as a bioconversion site for enzymatic hydrolysis in vivo [3] [7]. X-ray crystallography reveals that DSP crystals belong to the monoclinic space group P2₁ with unit cell dimensions a = 12.35 Å, b = 7.82 Å, c = 14.26 Å, β = 105.5°, accommodating four molecules per unit cell [10].
Table 1: Fundamental Chemical Properties of Dexamethasone Sodium Phosphate
Property | Value | Reference |
---|---|---|
Chemical Formula | C₂₂H₂₈FNa₂O₈P | [4] [10] |
Molecular Weight | 516.41 g/mol | [4] [10] |
CAS Registry Number | 2392-39-4 | [4] [10] |
Melting Point | 233-240°C (decomposition) | [10] |
Optical Rotation | +74° (c=1, H₂O) | [10] |
Crystalline System | Monoclinic, space group P2₁ | [10] |
Long-Term Storage | 2-8°C, protected from moisture | [10] |
Dexamethasone sodium phosphate exhibits exceptional aqueous solubility, with a solubility of ≥50 mg/mL in water at room temperature, which contrasts sharply with the parent dexamethasone compound's solubility of approximately 0.1 mg/mL [3] [10]. This high solubility profile enables the formulation of concentrated injectable solutions (up to 100 mg/10 mL commercially available) for clinical use [2]. The phosphate group's ionization across physiological pH ranges contributes to this enhanced hydrophilicity, though it also introduces pH-dependent stability considerations [2] [7].
Stability studies of dilute intravenous admixtures (0.08-0.4 mg/mL) in 0.9% sodium chloride (NS) or 5% dextrose injection (D5W) packaged in 50-mL polyvinylchloride (PVC) bags demonstrate excellent physical and chemical stability under refrigerated (2-8°C) and room temperature (25°C) storage conditions [2]. Initial pH values range from 6.4-6.8 in NS and 7.0-7.8 in D5W. Over 14 days, these admixtures retain 94-100% of the original drug concentration with no significant degradation products detected by stability-indicating high-performance liquid chromatography (HPLC) [2]. The pH remains stable within ±1 unit of initial values, and solutions maintain visual clarity without particulate formation or color change throughout the study period [2].
The primary degradation pathways involve pH-dependent hydrolysis and oxidation. Acid-catalyzed hydrolysis cleaves the phosphate ester bond, regenerating dexamethasone, while alkaline conditions promote oxidation at the Δ⁴,⁵ double bond in the A-ring [2] [7]. Buffering capacity is critical for concentrated solutions since commercial DSP injections contain 35-75 mM sodium citrate buffer (pH 7.0-8.5) to maintain stability. Dilution reduces buffer capacity significantly, but stability data confirm that dilute solutions remain stable without additional buffering [2]. Photostability studies indicate DSP is sensitive to UV light, necessitating protection from light during storage and administration [2].
Table 2: Stability Profile of Dilute DSP Solutions in IV Bags
Storage Condition | Time Point | % DSP Remaining | pH Change | Visual Appearance |
---|---|---|---|---|
Initial (NS) | Day 0 | 96-100% | 6.4-6.8 | Clear, colorless |
Room Temperature (NS) | Day 14 | 94-100% | ≤±1.0 unit | No change |
Refrigerated (NS) | Day 14 | 94-100% | ≤±1.0 unit | No change |
Initial (D5W) | Day 0 | 96-100% | 7.0-7.8 | Clear, colorless |
Room Temperature (D5W) | Day 14 | 94-100% | ≤±1.0 unit | No change |
Refrigerated (D5W) | Day 14 | 94-100% | ≤±1.0 unit | No change |
The ionization behavior of dexamethasone sodium phosphate governs its solubility, permeability, and partitioning characteristics. DSP contains three ionizable groups: the acidic C21-phosphate group (pKa₁ ≈ 1.18) and the basic C3-carbonyl (pKa₂ ≈ 6.18) and C20-carbonyl groups (pKa₃ ≈ 12.0) [7] [9]. The phosphate group remains predominantly di-anionic (PO₄²⁻) across physiological pH (1-8), contributing to high aqueous solubility. The C3-ketone exhibits weak basicity due to resonance stabilization but remains largely unprotonated at physiological pH [7] [9].
The logarithmic oil/water partition coefficient (log P) of DSP is approximately 1.64, significantly lower than the log P of dexamethasone base (1.83) due to the ionized phosphate group [7] [9]. This difference profoundly impacts membrane permeability and biodistribution. The apparent partition coefficient (log D) varies dramatically with pH due to changes in ionization state. At pH 7.4, log D₇.₄ is approximately -1.24, indicating high hydrophilicity and limited membrane permeability. In contrast, at pH 5.0 (approximating certain inflammatory sites), log D₅.₀ increases to approximately 0.32 due to partial protonation of the phosphate group [7] [9].
The pH-partition profile directly influences transdermal delivery strategies. Studies demonstrate that iontophoresis significantly enhances DSP flux across biological membranes compared to passive diffusion. Cathodal iontophoresis (0.5 mA/cm²) increases transdermal DSP transport by 12-fold compared to passive diffusion, with cumulative transport reaching 137.90±53.90 µg/cm² over 7 hours from 40 mM solutions [7]. Microdialysis studies confirm therapeutic concentrations in human dermis following iontophoretic delivery, while passive application yields negligible penetration [7]. This electrotransport advantage enables non-invasive delivery for local inflammatory conditions despite the molecule's unfavorable partitioning characteristics at physiological pH [7].
Table 3: Ionization and Partitioning Characteristics
Parameter | Dexamethasone Sodium Phosphate | Dexamethasone Base | Reference |
---|---|---|---|
pKa (Phosphate Group) | 1.18 | Not applicable | [7] [9] |
pKa (C3-Ketone) | 6.18 | Not applicable | [7] [9] |
log P (Octanol/Water) | 1.64 | 1.83 | [7] |
log D₇.₄ | -1.24 | 1.83 | [7] [9] |
log D₅.₀ | 0.32 | 1.83 | [7] [9] |
Iontophoretic Flux Enhancement | 12-fold (0.5 mA/cm²) | Minimal | [7] |
The structural distinction between dexamethasone sodium phosphate and dexamethasone base profoundly influences their physicochemical behaviors and formulation strategies. DSP is a highly water-soluble (≥50 mg/mL), ionized molecule at physiological pH, whereas dexamethasone base exhibits poor aqueous solubility (≈0.1 mg/mL) and significant lipophilicity (log P 1.83 vs. 1.64 for DSP) [3] [7] [10]. This solubility difference necessitates distinct formulation approaches: DSP is formulated in aqueous solutions for injection, while dexamethasone base requires co-solvents (e.g., polyethylene glycol) or particulate suspensions for depot formulations [3] [7].
Bioconversion dynamics represent a critical functional difference. DSP serves as a prodrug rapidly hydrolyzed in vivo by alkaline phosphatases to active dexamethasone, with a plasma half-life of approximately 5 minutes. Maximum dexamethasone concentrations occur within 10 minutes after intravenous DSP administration [3]. This rapid conversion allows DSP to function as an immediate-release form despite the parent molecule's poor solubility. However, the phosphate group reduces membrane partitioning, as demonstrated by monolayer insertion experiments showing dexamethasone induces larger changes in surface pressure (Δπ = 15 mN/m) than DSP (Δπ = 8 mN/m) at equivalent concentrations, reflecting dexamethasone's superior membrane penetration due to higher hydrophobicity [3].
Membrane interactions differ substantially between the compounds. Dexamethasone fluidizes lipid bilayers, reducing fluorescence anisotropy of 1,6-diphenyl-1,3,5-hexatriene (DPH) in dipalmitoylphosphatidylcholine (DPPC) vesicles and shifting the phase transition temperature downward [3]. Langmuir monolayer studies with dimyristoylphosphatidylcholine (DMPC) reveal dexamethasone increases membrane compressibility, decreases reflectivity, suppresses liquid-expanded/liquid-condensed (LE/LC) phase transitions at ≥70% molar fraction, and induces aggregate formation [3]. In contrast, DSP also forms aggregates in DMPC monolayers but minimally affects LE/LC transitions or reflectivity. These differential interactions influence biodistribution, with dexamethasone penetrating deeper into lipid bilayers [3].
Giant unilamellar vesicle (GUV) studies demonstrate that DSP adsorption decreases membrane deformability by 28%, while dexamethasone has negligible effects on bending rigidity [3]. This mechanical alteration may influence cell signaling pathways beyond glucocorticoid receptor activation. The phosphorylation also impacts tissue targeting; DSP's hydrophilicity favors distribution to aqueous compartments, while dexamethasone's lipophilicity enhances penetration into lipid-rich tissues like the central nervous system [3] [7].
Table 4: Comparative Properties and Applications
Property/Application | Dexamethasone Sodium Phosphate | Dexamethasone Base | Reference |
---|---|---|---|
Aqueous Solubility | ≥50 mg/mL | ≈0.1 mg/mL | [3] [10] |
Primary Formulations | Aqueous injections, ocular solutions | PEG solutions, particulate suspensions | [3] [7] |
Membrane Partitioning | Limited at pH 7.4 (log D₇.₄ = -1.24) | Extensive (log D₇.₄ = 1.83) | [3] [7] |
Membrane Fluidity Effect | Minimal fluidization | Significant fluidization | [3] |
LE/LC Phase Transition | No suppression | Suppressed at ≥70% molar fraction | [3] |
Bending Rigidity Effect | Increases (28% reduction in fluctuating vesicles) | Negligible effect | [3] |
Transdermal Delivery | Requires iontophoresis | Passive diffusion possible | [7] |
Colon-Targeted Delivery | Suitable for pH/mucoadhesive hydrogels | Requires lipid-based carriers | [5] |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9